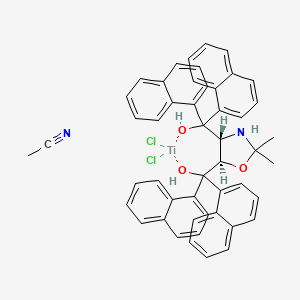![molecular formula C18H26O5 B3188121 Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]- CAS No. 196864-49-0](/img/structure/B3188121.png)
Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]-
Übersicht
Beschreibung
Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring attached to a carboxylic acid group . It’s widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents .
Synthesis Analysis
Benzoic acid can be synthesized through various methods, including the oxidation of toluene with oxygen, the reaction of benzene with carbon dioxide (known as the Kolbe-Schmitt reaction), and the hydrolysis of benzoyl chloride .Molecular Structure Analysis
The molecular structure of benzoic acid consists of a benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds, attached to a carboxylic acid group (-COOH) .Chemical Reactions Analysis
Benzoic acid can undergo typical carboxylic acid reactions. It can form salts when reacted with bases, form esters when reacted with alcohols, and be reduced to benzaldehyde and benzyl alcohol .Physical And Chemical Properties Analysis
Benzoic acid is a white, crystalline solid at room temperature. It’s slightly soluble in water, but more soluble in organic solvents like benzene, ethanol, and ether .Wirkmechanismus
While the mechanism of action of benzoic acid derivatives will depend on their specific chemical structure and the context in which they’re used, benzoic acid itself is often used for its antimicrobial properties. It’s believed to act by entering microbial cells and disrupting their internal pH balance .
Zukünftige Richtungen
The study and application of benzoic acid and its derivatives is a vast field with many potential future directions. These could include the development of new synthesis methods, the exploration of novel applications in industries like pharmaceuticals and materials science, and the investigation of the environmental impact of these compounds .
Eigenschaften
CAS-Nummer |
196864-49-0 |
|---|---|
Molekularformel |
C18H26O5 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
4-[6-[(3-methyloxetan-3-yl)methoxy]hexoxy]benzoic acid |
InChI |
InChI=1S/C18H26O5/c1-18(13-22-14-18)12-21-10-4-2-3-5-11-23-16-8-6-15(7-9-16)17(19)20/h6-9H,2-5,10-14H2,1H3,(H,19,20) |
InChI-Schlüssel |
RGLVYFPOCZGUEH-UHFFFAOYSA-N |
SMILES |
CC1(COC1)COCCCCCCOC2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
CC1(COC1)COCCCCCCOC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Ethoxycarbonyl)prop-2-en-1-yl]boronic acid](/img/structure/B3188075.png)
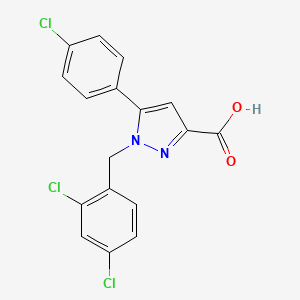
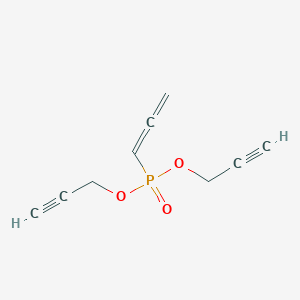
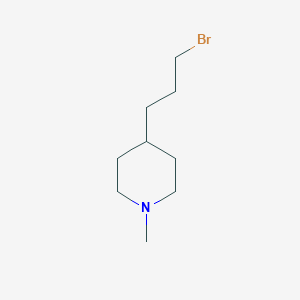

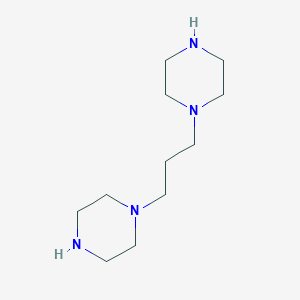
![7-Methoxy-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3188110.png)
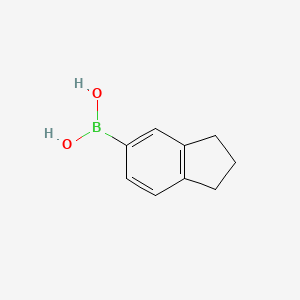
![[1,1'-Biphenyl]-4-ol, 4'-mercapto-](/img/structure/B3188129.png)
![Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester](/img/structure/B3188131.png)
